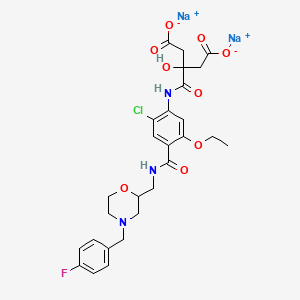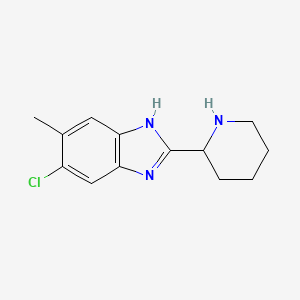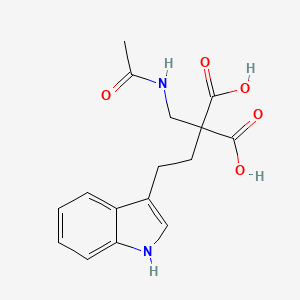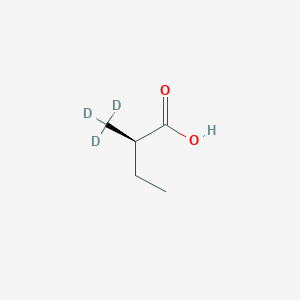
Mosapride Citric Amide Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mosapride Citric Amide Disodium Salt is a derivative of Mosapride, a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mosapride Citric Amide Disodium Salt involves multiple steps, starting from the base compound Mosapride. The process typically includes the following steps:
Formation of Mosapride: The initial step involves the synthesis of Mosapride through a series of chemical reactions, including amide bond formation and chlorination.
Citric Amide Formation:
Disodium Salt Formation: Finally, the compound is converted into its disodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Mosapride Citric Amide Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Mosapride Citric Amide Disodium Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies related to gastrointestinal motility and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
作用機序
Mosapride Citric Amide Disodium Salt exerts its effects by acting as a selective 5-HT4 receptor agonist. This action stimulates gastric motility and accelerates gastric emptying. The molecular targets and pathways involved include the serotonin receptors in the gastrointestinal tract, which play a crucial role in regulating motility and secretion .
類似化合物との比較
Similar Compounds
Cisapride: Another 5-HT4 receptor agonist used for similar indications but with a different safety profile.
Tegaserod: A selective 5-HT4 receptor agonist used for irritable bowel syndrome.
Prucalopride: A newer 5-HT4 receptor agonist with a more favorable safety profile.
Uniqueness
Mosapride Citric Amide Disodium Salt is unique due to its dual action as a 5-HT4 receptor agonist and 5-HT3 antagonist. This dual mechanism enhances its prokinetic effects and makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C27H29ClFN3Na2O9 |
|---|---|
分子量 |
640.0 g/mol |
IUPAC名 |
disodium;3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioate |
InChI |
InChI=1S/C27H31ClFN3O9.2Na/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16;;/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36);;/q;2*+1/p-2 |
InChIキー |
QNUWDUAIRAGYOQ-UHFFFAOYSA-L |
正規SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)[O-])(CC(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)

![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)









